1H-indol-7-amine

Descripción

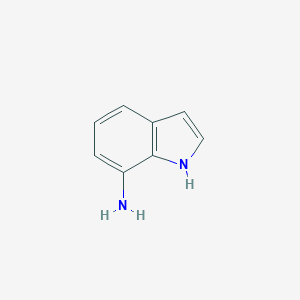

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFWZOSMUGZKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276110 | |

| Record name | 7-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-04-1 | |

| Record name | 7-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-indol-7-amine chemical structure and properties

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indol-7-amine (also known as 7-aminoindole), a pivotal heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the broader biological context of indole-based compounds and the potential of the this compound scaffold in drug discovery, particularly as a precursor for pharmacologically active molecules.

Chemical Identity and Properties

This compound is an aromatic heterocyclic compound featuring an indole core substituted with an amine group at the 7-position.[1] This structure is a common motif in various biologically active molecules and serves as a valuable intermediate for the synthesis of more complex derivatives.[2][3]

Chemical Structure:

-

Synonyms: 7-Aminoindole, 7-Amino-1H-indole[5]

-

SMILES: Nc1c2Nccc2ccc1[4]

-

InChIKey: WTFWZOSMUGZKNZ-UHFFFAOYSA-N[1]

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5192-04-1 | [1][4][6] |

| Molecular Weight | 132.17 g/mol | [1][6] |

| Appearance | Orange to brown to dark purple powder/crystal | [5][6] |

| Melting Point | 95-100 °C | [5][7] |

| Purity | >98.0% (GC) | [6] |

Table 2: Predicted Spectroscopic Characteristics

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Amine Protons (N-H₂) | Broad singlet, ~3.0-5.0 ppm |

| Indole Proton (N-H) | Broad singlet, variable shift | |

| Aromatic Protons (C-H) | ~6.5-7.5 ppm | |

| ¹³C NMR | Aromatic Carbons | ~100-140 ppm |

| Carbon attached to NH₂ (C7) | Deshielded, specific shift depends on environment | |

| IR Spectroscopy | N-H₂ Stretch (asymmetric & symmetric) | Two bands, ~3300-3500 cm⁻¹ |

| C-N Stretch (aromatic amine) | ~1250-1350 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 132 (even value, consistent with Nitrogen Rule) |

Synthesis and Characterization

The most common and direct route for synthesizing this compound is through the chemical reduction of 7-nitroindole.[8] This method is efficient and avoids the potential stability issues of precursors required for other methods like the Fischer indole synthesis.[8][9]

Caption: General workflow for the synthesis of this compound.

This protocol provides a generalized methodology for the catalytic hydrogenation of 7-nitroindole. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 7-nitroindole (1.0 eq) in an appropriate solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography or recrystallization from a suitable solvent system to obtain the final product of high purity.

Characterization: The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The obtained data should align with the predicted characteristics outlined in Table 2.

Biological and Pharmacological Context

The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic drugs.[10] Indole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][11][12]

While this compound is primarily used as a chemical intermediate, its structure is of significant interest to drug developers. The amino-indole core is a key component of many kinase inhibitors, which function by competing with ATP at the enzyme's active site. The nitrogen atoms of the indole and the amine group can form critical hydrogen bonds within the kinase ATP-binding pocket, making this scaffold an excellent starting point for designing potent and selective inhibitors.

Caption: Hypothetical inhibition of an RTK signaling pathway.

The diagram above illustrates a potential mechanism of action for a drug candidate derived from the this compound scaffold. By functionalizing the core structure, medicinal chemists can develop molecules that specifically target the ATP-binding site of pathogenic kinases, thereby blocking downstream signaling pathways responsible for diseases like cancer.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[1][6]

Table 3: GHS Hazard Information

| Code | Hazard Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral[6][13] |

| H315 | Causes skin irritation | Skin corrosion/irritation[1][6] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[1][6] |

| H335 | May cause respiratory irritation | Specific target organ toxicity[1] |

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves, eye protection, and face protection.[6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

This substance should only be used for laboratory research and development purposes by trained personnel.[6] Always consult the full Safety Data Sheet (SDS) before use.

References

- 1. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. This compound | CAS 5192-04-1 [matrix-fine-chemicals.com]

- 5. This compound | 5192-04-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound, 200MG | Labscoop [labscoop.com]

- 7. parchem.com [parchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researcher.manipal.edu [researcher.manipal.edu]

- 13. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]

7-Aminoindole (CAS 5192-04-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-aminoindole (CAS 5192-04-1), a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its physicochemical properties, synthesis, and diverse biological activities, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

7-Aminoindole is a solid, light brown to brown compound that may discolor upon storage.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and compound handling.

| Property | Value | Source(s) |

| CAS Number | 5192-04-1 | |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Melting Point | 96-100 °C | |

| Boiling Point | 354.0 ± 15.0 °C (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| pKa (Predicted) | 17.68 ± 0.30 |

Synthesis of 7-Aminoindole

A common and effective method for the synthesis of 7-aminoindole is through the reduction of a nitroindole precursor, such as 4-chloro-7-nitroindole.

Experimental Protocol: Synthesis from 4-Chloro-7-nitroindole

This protocol outlines the catalytic hydrogenation of 4-chloro-7-nitroindole to produce 7-aminoindole.

Materials:

-

4-chloro-7-nitroindole

-

Methanol

-

Sodium hydroxide (NaOH)

-

10% Palladium on charcoal (Pd/C)

-

Hydrogen (H₂) gas

-

Toluene

-

Chloroform

-

Water

-

Parr bottle

-

Rotary evaporator

-

Filtration apparatus

-

Sublimation apparatus

Procedure:

-

Prepare a slurry of 1.96 g of 4-chloro-7-nitroindole in 100 ml of methanol containing 400 mg of sodium hydroxide in a 500-ml Parr bottle.

-

To this slurry, add 196 mg of 10% palladium on charcoal.

-

Shake the suspension under an initial hydrogen pressure of 3 atmospheres for 2.5 hours. Absorption of hydrogen should cease after approximately 1.5 hours.

-

After the reaction is complete, remove the catalyst by filtration.

-

Evaporate the pale yellow filtrate on a rotary evaporator under reduced pressure.

-

Partition the resulting residue between 75 ml of toluene and 35 ml of water.

-

Wash the toluene layer with an additional 35 ml of water.

-

Extract the combined aqueous phases with three 75 ml portions of chloroform.

-

Evaporate the toluene and chloroform extracts separately to yield crude 7-aminoindole as grayish crystals.

-

Purify the crude product by sublimation at 0.08 mm Hg on a steam bath to obtain pure 7-aminoindole.

Expected Yield: This procedure can yield approximately 567 mg (43%) of 7-aminoindole with a melting point of 98-99°C.

Biological Activities and Therapeutic Potential

7-Aminoindole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This versatility makes it a critical building block for the development of novel therapeutics targeting various diseases.[1]

Enzyme Inhibition

Derivatives of 7-aminoindole have been extensively investigated as potent inhibitors of several key enzymes implicated in disease pathogenesis.

-

Kinase Inhibition: The 7-azaindole framework, a bioisostere of 7-aminoindole, is a well-established hinge-binding motif for various protein kinases.[2] This has led to the development of inhibitors for:

-

Factor Xa Inhibition: As a crucial component of the coagulation cascade, Factor Xa is a prime target for anticoagulant therapies.[3]

-

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that modulate gene expression.[3]

Receptor Antagonism

7-Aminoindole derivatives have also shown promise as antagonists for various receptors.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a non-selective cation channel involved in pain sensation.[3]

-

Mineralocorticoid Receptor (MR) Antagonism: MR antagonists are used in the treatment of hypertension and heart failure.[3]

Other Therapeutic Areas

The therapeutic potential of 7-aminoindole extends beyond enzyme inhibition and receptor antagonism.

-

Anti-inflammatory Activity: Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models of inflammation.[6]

-

Anticancer Activity: Beyond kinase and HDAC inhibition, aminoindoles have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[7][8][9]

-

Antimalarial Activity: Aminoindole analogs have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[10][11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of 7-aminoindole and its derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)[9]

-

Complete growth medium (e.g., DMEM with 10% FBS)[9]

-

7-Aminoindole derivative (dissolved in DMSO)[9]

-

MTT solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (DMSO)[9]

-

96-well plates[9]

-

Microplate reader[9]

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of the 7-aminoindole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[9]

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line[2]

-

DMEM with 10% FBS[2]

-

Lipopolysaccharide (LPS)[2]

-

7-Aminoindole derivative (dissolved in DMSO)[2]

-

Griess Reagent [1% (w/v) sulfanilamide and 0.1% (w/v) naphthylethylenediamine in 2.5% (v/v) phosphoric acid][2]

-

Sodium nitrite (NaNO₂) standard solution[2]

-

96-well plates[2]

-

Microplate reader[2]

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 7-aminoindole derivative for 1 hour.[13]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[13]

-

Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent.[2]

-

Incubation: Incubate for 10 minutes at room temperature.[2]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[2]

-

Data Analysis: Determine the NO concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.[2]

Antimalarial Activity: Plasmodium falciparum Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite in vitro.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 strain)[14]

-

Human erythrocytes (O+)[14]

-

Complete culture medium (RPMI 1640 with supplements)[14]

-

7-Aminoindole derivative (dissolved in DMSO)[14]

-

[³H]hypoxanthine or a fluorescent DNA dye (e.g., DAPI)[15]

-

96-well or 384-well plates[15]

-

Scintillation counter or fluorescence plate reader[15]

Procedure (using fluorescent dye):

-

Compound Plating: Add serial dilutions of the 7-aminoindole derivative to a microtiter plate.[15]

-

Parasite Addition: Add synchronized ring-stage P. falciparum culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[15]

-

Incubation: Incubate the plates for 72 hours in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[11][15]

-

Staining: Add a fluorescent DNA dye (e.g., DAPI) to each well to stain the parasite DNA.[15]

-

Fluorescence Measurement: Read the fluorescence using a plate reader.[15]

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the control and determine the IC₅₀ value.[15]

Signaling Pathways

While specific signaling pathways directly modulated by the parent 7-aminoindole are not extensively characterized, its derivatives are known to target key components of various pathways critical in disease. The inhibitory actions on kinases, for example, can disrupt major signaling cascades.

As depicted, a 7-azaindole-based PI3Kγ inhibitor can block the signaling cascade downstream of receptor tyrosine kinases, ultimately inhibiting cell growth and proliferation, a key mechanism in its anticancer and anti-inflammatory effects.[5]

Conclusion

7-Aminoindole is a fundamentally important scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as inhibitors of key enzymes and as antagonists of important receptors, with promising applications in oncology, inflammatory diseases, and infectious diseases. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals working with this important class of compounds. Further research into the specific mechanisms of action and signaling pathways of 7-aminoindole and its analogs will undoubtedly continue to fuel the discovery of novel therapeutics.

References

- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 3. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. mmv.org [mmv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Power of a Core Scaffold: A Technical Guide to the Biological Activity of 1H-Indol-7-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indol-7-amine, a simple substituted indole, is a foundational scaffold in medicinal chemistry. While direct biological activity data for this compound itself is scarce in publicly available literature, its true significance lies in its role as a versatile precursor for a multitude of biologically active derivatives. The indole nucleus is a privileged structure, known to interact with a wide array of biological targets. By modifying the this compound core, researchers have developed potent agents with applications in oncology, neurodegenerative diseases, and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the known biological activities of key derivatives synthesized from or related to the this compound structure, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to bind to various enzymes and receptors, making it a valuable starting point for drug discovery.[1][2] Tryptophan, an essential amino acid, features the indole moiety and serves as a precursor for important biomolecules like the neurotransmitter serotonin.[1] The diverse biological activities of indole derivatives span a wide range, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] this compound (also known as 7-aminoindole) represents a key building block within this chemical space, offering a strategic point for chemical modification to explore structure-activity relationships (SAR).[4]

Biological Activities of this compound Derivatives

While this compound is primarily utilized as a chemical intermediate, its derivatives have demonstrated significant biological activities across several therapeutic areas.

Anticancer Activity

Derivatives of the indole scaffold are well-documented for their potent antiproliferative effects. Various mechanisms have been identified, including the induction of methuosis, inhibition of tubulin polymerization, and binding to G-quadruplex DNA.

-

Induction of Methuosis: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been shown to be potent vacuolization inducers, leading to a form of non-apoptotic cell death called methuosis.[5] Compound 12A from this series exhibited high pan-cytotoxicity against various cancer cell lines while showing low toxicity to normal cells.[5] The vacuoles induced by 12A were found to originate from macropinosomes.[5]

-

Tubulin Polymerization Inhibition: Indole-pyrazole hybrids have been investigated as potential anticancer agents that target tubulin.[6] Some derivatives showed potent antiproliferative activity against hepatocellular carcinoma (Huh7), breast cancer (MCF-7), and colon cancer (HCT116) cell lines, with IC50 values in the low micromolar range.[6]

-

c-Myc G-Quadruplex Binders: 5-nitroindole derivatives have been identified as ligands that bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[7] Compounds 5 and 7 from this class showed significant antiproliferative activity against HeLa cells.[7]

Anti-Neurodegenerative Activity

The indole scaffold is a key feature in many compounds designed to combat neurodegenerative disorders like Alzheimer's disease. These derivatives often target key enzymes involved in the progression of the disease.

-

Cholinesterase (ChE) Inhibition: Many indole-based compounds have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] For instance, the 2,3,4,5-tetrahydroazepino[4,3-b]indol-2-one derivative 26 showed potent nanomolar inhibition of BuChE.[2]

-

Monoamine Oxidase (MAO) Inhibition: Derivatives containing a propargylamine moiety attached to the indole nitrogen have shown good inhibitory activity against MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters.[8] Compound 6 from one such series was identified as a potent multifunctional agent with better inhibitory activity than the reference compound, ladostigil.[8]

-

Tauopathy PET Radiotracers: 2-(Heteroaryl-cycloalkyl)-1H-indoles have been evaluated as potential positron emission tomography (PET) radiotracers for imaging tau protein aggregates in the brain, a hallmark of several neurodegenerative diseases.[9][10]

Anti-inflammatory Activity

Indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents.[11] Structure-activity relationship studies have indicated that the indole-2-one series generally shows greater activity than the 7-aza-2-oxindole series.[11]

Quantitative Biological Data

The following tables summarize the quantitative data for various indole derivatives, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of Indole Derivatives

| Compound ID | Target/Cell Line | Activity Type | Value | Reference |

| 5 | HeLa | IC50 | 5.08 ± 0.91 µM | [7] |

| 7 | HeLa | IC50 | 5.89 ± 0.73 µM | [7] |

| 10b | K562 | IC50 | 0.01 µM | [3] |

| 10b | A549 | IC50 | 0.12 µM | [3] |

| 18 | Huh7 | IC50 | 0.6 - 2.9 µM | [6] |

Table 2: Anti-Neurodegenerative Activity of Indole Derivatives

| Compound ID | Target Enzyme | Activity Type | Value | Reference |

| 26 | BuChE | IC50 | 0.020 µM | [2] |

| 26 | AChE | IC50 | 20 µM | [2] |

| 6 | hMAO-A | IC50 | 4.31 µM | [8] |

| 6 | hMAO-B | IC50 | 0.49 µM | [8] |

| 8 | hMAO-B | IC50 | 14-20 fold better than ladostigil | [8] |

(Note: IC50, the half-maximal inhibitory concentration, measures the concentration of a substance needed to inhibit a biological process by 50%.[7] A lower IC50 value indicates higher potency.)

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of indole derivatives.

General Synthesis of Indole-Pyrazole Carboxamides (Anticancer)

This protocol describes a general method for synthesizing indole-pyrazole hybrids, which have shown antiproliferative activity.

-

Preparation of 1,3,4-Thiadiazoles: The starting 1,3,4-thiadiazole intermediates are prepared according to previously established methods.[3]

-

Reaction with Indole Intermediate: A mixture of the appropriate 1,3,4-thiadiazole (10 mmol) and potassium hydroxide (20 mmol) is stirred in anhydrous ethanol (50 ml).[3]

-

A solution of the indole-containing intermediate (10 mmol) is then added to the mixture.[3]

-

The reaction is stirred at room temperature for 3 hours.[3]

-

Upon completion, the reaction mixture is poured into 200 ml of ice water.[3]

-

The resulting solid is collected by filtration and purified by crystallization from absolute alcohol to yield the final compounds.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 hours).[5] A positive control (e.g., a known anticancer drug) and a vehicle control (e.g., DMSO) are included.[5]

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives are a result of their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Figure 1: Key anticancer mechanisms of indole derivatives.

Neuroprotective Signaling Pathways

Figure 2: Mechanisms of neuroprotection by indole derivatives.

Conclusion and Future Directions

This compound stands as a testament to the power of a core chemical scaffold in drug discovery. While the parent molecule may not exhibit significant biological activity, its utility as a synthetic building block is undeniable. The derivatives of this compound and related indole structures have yielded promising lead compounds in the fields of oncology and neuropharmacology. Future research should continue to explore the vast chemical space around this privileged core. The development of novel synthetic methodologies will enable the creation of more complex and diverse indole libraries. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation into the biological activities of this compound derivatives holds significant promise for addressing unmet medical needs.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | MDPI [mdpi.com]

- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure–Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)-1H-indoles as Tauopathy Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 1H-Indol-7-Amine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

The 1H-indol-7-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents across a spectrum of diseases. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, tailored for researchers, scientists, and drug development professionals. The unique structural and electronic properties of the 7-aminoindole core enable it to interact with a variety of biological targets, leading to significant advancements in oncology, anti-inflammatory, and anti-infective research.

Core Synthetic Strategies

The synthesis of this compound derivatives often begins with commercially available 7-nitroindole, which can be reduced to the key 7-aminoindole intermediate. From this central building block, a variety of synthetic routes can be employed to generate diverse libraries of compounds.

One prominent method involves the amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles. This approach has yielded a series of potent indole-aminoquinazoline hybrids.[1][2] Another key strategy is the coupling of 7-aminoindoles with various sulfonyl chlorides, often in the presence of pyridine, to produce N-(7-indolyl)benzenesulfonamides, a class of compounds that has produced clinical trial candidates. Additionally, the Buchwald-Hartwig C-N bond formation has been utilized as an alternative method for the synthesis of 7-aminoindole derivatives by coupling intermediate 7-bromoindoles with primary and secondary amines.[2]

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated a broad range of pharmacological activities, with oncology being a particularly fruitful area of investigation.

Anticancer Activity

EGFR Kinase Inhibition: A notable class of this compound derivatives, the indole-aminoquinazoline hybrids, have shown significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1] EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Certain derivatives have exhibited potent inhibitory activity against EGFR-TK phosphorylation, with IC50 values in the nanomolar range, comparable to the established EGFR inhibitor gefitinib.[1] This inhibition of EGFR signaling ultimately leads to the induction of apoptosis in cancer cells, a process mediated by the activation of key executioner caspases like caspase-3.[1]

Cell Cycle Inhibition: The N-(7-indolyl)benzenesulfonamide scaffold has also yielded promising anticancer agents. Compounds from this class have been shown to induce cell cycle arrest, particularly in the G1 phase, thereby halting the proliferation of cancer cells. This mechanism of action has led to the development of clinical trial candidates such as E7070.

JAK2 V617F Inhibition: The 1-ethyl-1H-indol-7-amine derivative has been used as a building block in the synthesis of naphthyridinone compounds that act as modulators of the V617F variant of Janus kinase 2 (JAK2). This mutation is a common driver in myeloproliferative neoplasms, making its selective inhibition a valuable therapeutic strategy.

The following table summarizes the anticancer activity of selected this compound derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | Biological Activity | IC50 (nM) | Reference |

| 4f | Indole-aminoquinazoline | Caco-2, C3A | EGFR-TK Inhibition | 52.5 | [1] |

| 4g | Indole-aminoquinazoline | Caco-2, C3A | EGFR-TK Inhibition | 40.7 | [1] |

| Gefitinib | (Reference) | - | EGFR-TK Inhibition | 38.9 | [1] |

Anti-inflammatory and Anti-infective Potential

Beyond oncology, this compound derivatives have shown promise in other therapeutic areas. Certain 7-aza-2-oxindole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents.

In the realm of infectious diseases, 7-aminoindole has been used as a scaffold to synthesize mimics of N-acylated L-homoserine lactones (AHLs).[3] These molecules are involved in quorum sensing, a cell-to-cell communication system used by bacteria like Pseudomonas aeruginosa to regulate virulence. By interfering with this signaling pathway, these 7-aminoindole-based AHL mimics can inhibit bacterial pathogenesis, offering a novel anti-infective strategy.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and synthetic strategies discussed, the following diagrams are provided.

Key Experimental Protocols

Synthesis of 5-Bromo-2-phenyl-1H-indol-7-amine (Typical Procedure)[1][2]

A mixture of the corresponding 7-acetamide derivative (1 equivalent) and thionyl chloride (4 equivalents) in methanol (15 mL per mmol of starting material) is stirred under reflux for 1 hour.[1] The reaction mixture is then cooled to room temperature and quenched with a saturated solution of potassium carbonate. The product is extracted with chloroform (3 x 20 mL), and the combined organic layers are dried over anhydrous magnesium sulfate. The salt is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary. The final product is characterized by NMR and mass spectrometry.[2]

In Vitro EGFR Tyrosine Kinase Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against EGFR is determined using an ELISA-based assay. Gefitinib is typically used as a reference standard. The assay measures the phosphorylation of the EGFR receptor upon ligand binding in the presence and absence of the test compounds. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are then calculated from the dose-response curves.

Cell Viability (MTT) Assay[2]

The cytotoxicity of the compounds is assessed against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with the compounds at various concentrations for a specified period. The MTT reagent is then added, which is converted to formazan by viable cells. The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.

Future Directions

The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, as well as exploring new substitution patterns to uncover novel biological activities. The development of more selective inhibitors for specific kinase isoforms and the exploration of their potential in combination therapies are also promising avenues for future investigation. The versatility of the 7-aminoindole core ensures its continued prominence in the quest for new and effective medicines.

References

The Diverse Mechanisms of Action of 7-Aminoindole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoindole scaffold, and particularly its bioisostere 7-azaindole, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique chemical properties allow it to serve as a versatile framework for designing potent and selective modulators of various biological targets. This has led to the development of therapeutic agents across multiple disease areas, including oncology, virology, and inflammatory diseases.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of action for 7-aminoindole-based compounds, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Protein Kinase Inhibition

The most prominent and well-documented mechanism of action for 7-aminoindole derivatives is the inhibition of protein kinases.[1][6] Many compounds based on this scaffold function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of these enzymes.

The Hinge-Binding Motif

The 7-azaindole moiety is an exceptional "hinge-binding" motif.[2][6] It forms a specific and stable interaction with the hinge region of the kinase, the flexible segment that connects the N- and C-lobes of the catalytic domain. This interaction is characterized by a bidentate hydrogen bond pattern:

-

The pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[2]

-

The pyrrole nitrogen (N1-H) acts as a hydrogen bond donor.[2]

This dual interaction mimics the binding of the adenine ring of ATP, allowing these compounds to effectively compete with the endogenous substrate and inhibit kinase activity. Analysis of co-crystal structures has revealed different ways the 7-azaindole ring can orient itself within the binding site, which are classified into "normal," "flipped" (rotated 180°), and "non-hinge" binding modes.[1]

Quantitative Data: Kinase Inhibitory Activity

A wide range of kinases across the human kinome are sensitive to 7-azaindole-based inhibitors.[1] Several derivatives have shown potent activity, with some advancing to clinical use, such as Vemurafenib, a B-RAF inhibitor for melanoma.[6][7]

| Compound/Series | Target Kinase(s) | IC₅₀ | Reference |

| Vemurafenib (PLX4032) | B-RAF (V600E) | 31 nM | [7] |

| PLX4720 | B-RAF (V600E) | 13 nM | |

| Pexidartinib | CSF1R | 13 nM | [7] |

| PLX070 | FGFR1 | 1.9 µM | [7] |

| Compound 8l | Haspin | 14 nM | [8] |

| Compound 8g | CDK9/CyclinT & Haspin | Dual Inhibitor | [8] |

| Compound 8h | CDK9/CyclinT & Haspin | Dual Inhibitor | [8] |

| Compound 5j | A549 cell proliferation | 4.56 µg/mL | [9] |

Experimental Protocol: Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.

-

Reaction Mixture Preparation : Prepare a reaction buffer containing HEPES, MgCl₂, EGTA, DTT, and BSA.[10]

-

Component Addition : To the wells of a microplate, add the target kinase, the specific substrate peptide (e.g., poly [Glu:Tyr]), and the 7-aminoindole test compound at various concentrations.

-

Initiation : Start the reaction by adding ATP mixed with radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for phosphate transfer.

-

Termination : Stop the reaction by adding a solution like phosphoric acid.

-

Separation : Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose). The substrate peptide will bind to the filter, while unincorporated ATP will not.

-

Washing : Wash the filters multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.

-

Detection : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

7-aminoindole compounds can block critical signaling cascades, such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer due to mutations in kinases like B-RAF or MEK.

Antiviral Mechanisms of Action

7-aminoindole derivatives have demonstrated efficacy against different viruses by interfering with critical stages of the viral life cycle.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

Certain 7-azaindole compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[11] Unlike nucleoside analogs, they do not compete with the natural dNTP substrates. Instead, they bind to a hydrophobic, allosteric pocket near the active site of the reverse transcriptase (RT) enzyme.[11] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA polymerization.[11] Interestingly, some compounds in this class show anti-HIV activity without directly inhibiting RT, suggesting alternative mechanisms of action are also possible.[11]

SARS-CoV-2 Entry Inhibition

In the context of the COVID-19 pandemic, novel 7-azaindole derivatives were identified as inhibitors of SARS-CoV-2 viral entry.[12] The mechanism involves the disruption of the critical protein-protein interaction between the spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor on host cells.[12] By binding to the interface of the S1-RBD-hACE2 complex, these small molecules prevent the virus from docking to and entering the cell.[12]

Quantitative Data: Antiviral Activity

| Compound | Target/Assay | Activity Metric | Value | Reference |

| G7a | SARS-CoV-2 Pseudovirus | EC₅₀ | 9.08 µM | [12] |

| ASM-7 | SARS-CoV-2 Pseudovirus | EC₅₀ | < 9.08 µM (Superior to G7a) | [12] |

| Compound 8 | HIV-1 RT (cell-free) | IC₅₀ | 0.73 µM | [11] |

| Compound 10 | HIV-1 RT (cell-free) | IC₅₀ | 0.58 µM | [11] |

Experimental Protocol: Pseudovirus Neutralization Assay

This assay safely evaluates inhibitors of viral entry for highly pathogenic viruses like SARS-CoV-2.

-

Pseudovirus Production : Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding a viral backbone (e.g., from HIV-1 or VSV) lacking its native envelope protein, a plasmid for a reporter gene (e.g., luciferase), and a plasmid expressing the envelope protein of interest (e.g., SARS-CoV-2 Spike).

-

Virus Harvest : Collect the supernatant containing the pseudotyped viral particles after 48-72 hours.

-

Neutralization Reaction : Serially dilute the 7-aminoindole test compounds in a 96-well plate. Add a fixed amount of the pseudovirus to each well and incubate for 1-2 hours at 37°C to allow the compound to bind to the viral particles.

-

Infection : Add susceptible target cells (e.g., A549-hACE2) to the wells containing the pseudovirus-compound mixture.

-

Incubation : Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Readout : Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis : Normalize the reporter signal to that of untreated, virus-infected cells. Calculate the percentage of neutralization at each compound concentration and determine the EC₅₀.

Other Anticancer and Anti-inflammatory Mechanisms

Beyond direct kinase inhibition, 7-aminoindole derivatives exert therapeutic effects through other novel mechanisms.

DDX3 Helicase Inhibition

A novel 7-azaindole derivative (7-AID) was identified as a potent inhibitor of the DEAD-box helicase DDX3.[13] DDX3 is an RNA helicase implicated in tumorigenesis and metastasis. The compound was designed to fit within the adenosine-binding pocket of DDX3, interacting with key residues like Tyr200 and Arg202, thereby inhibiting its function.[13] This leads to cytotoxic and anti-angiogenic effects.[13]

Anti-inflammatory Activity

Derivatives of 7-aza-2-oxindole have been shown to possess significant anti-inflammatory properties.[14][15] In cellular models using lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibited the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14] The mechanism also involves the downregulation of the expression of inflammatory enzymes like COX-2 and iNOS.[14]

Quantitative Data: Cytotoxicity and Anti-inflammatory Activity

| Compound | Target/Assay | Activity Metric | Value | Reference |

| 7-AID | HeLa Cells (Cytotoxicity) | IC₅₀ | 16.96 µM/ml | [13] |

| 7-AID | MCF-7 Cells (Cytotoxicity) | IC₅₀ | 14.12 µM/ml | [13] |

| 7-AID | MDA MB-231 Cells (Cytotoxicity) | IC₅₀ | 12.69 µM/ml | [13] |

| Compound 7i | LPS-induced TNF-α production | Inhibition Rate | 44.5% (at 10µM) | [14] |

| Compound 7i | LPS-induced IL-6 production | Inhibition Rate | 57.2% (at 10µM) | [14] |

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the 7-aminoindole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement : Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion

The 7-aminoindole framework is a remarkably versatile scaffold that enables the targeting of diverse biological molecules through distinct mechanisms. Its primary role as a kinase hinge-binder is well-established and has yielded clinically successful drugs. However, ongoing research continues to uncover novel mechanisms, including the allosteric inhibition of viral enzymes, the disruption of protein-protein interactions essential for viral entry, the inhibition of non-kinase cancer targets like helicases, and the suppression of inflammatory pathways. This mechanistic diversity underscores the importance of the 7-aminoindole core in modern drug discovery and promises the continued development of innovative therapeutics for a wide range of human diseases.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 1H-indol-7-amine

Introduction

1H-indol-7-amine (CAS No. 5192-04-1), a pivotal heterocyclic amine, has emerged as a cornerstone in the landscape of medicinal chemistry and drug development. Its unique structural motif, featuring an indole core with an amino group at the 7-position, imparts favorable properties for molecular interactions, rendering it a privileged scaffold in the design of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its origins are intrinsically linked to the synthesis of its immediate precursor, 7-nitroindole. A foundational report on the synthesis of 7-nitroindole was published in 1957, laying the groundwork for access to 7-substituted indoles. The subsequent reduction of the nitro group to an amine is a standard and well-established chemical transformation, suggesting that the synthesis of this compound was likely achieved shortly thereafter as a logical extension of this work.

The significance of this compound has grown in parallel with the rise of kinase inhibitors in oncology and immunology. The indole and particularly the azaindole scaffolds have been identified as excellent "hinge-binding" motifs for ATP-competitive kinase inhibitors.[1][2] This has propelled this compound from a simple chemical intermediate to a highly sought-after building block in modern drug discovery programs.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. The spectroscopic data is predicted based on standard chemical shift values and data from closely related indole structures, as a complete, unified experimental dataset is not consistently reported across the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5192-04-1 | [3] |

| Molecular Formula | C₈H₈N₂ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Melting Point | 96-100 °C | [3] |

| Appearance | Light brown to brown solid | [4] |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H1 | ~8.1 | br s | NH (indole) |

| H2 | ~7.2 | t | C2-H |

| H3 | ~6.5 | t | C3-H |

| H4 | ~7.0 | d | C4-H |

| H5 | ~6.7 | t | C5-H |

| H6 | ~6.6 | d | C6-H |

| NH₂ | ~3.7 | br s | NH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C2 | ~124.5 | C2 |

| C3 | ~102.5 | C3 |

| C3a | ~128.0 | C3a |

| C4 | ~121.0 | C4 |

| C5 | ~115.0 | C5 |

| C6 | ~110.0 | C6 |

| C7 | ~140.0 | C7 |

| C7a | ~125.0 | C7a |

Note: Predicted data is based on publicly available spectral databases for indole and substituted anilines. Actual experimental values may vary.[3][5]

Synthetic Methodologies

The most prevalent and historically significant method for the preparation of this compound is the reduction of 7-nitroindole. This two-step sequence, starting from indole, remains a common laboratory-scale synthesis. More contemporary methods have also been developed, offering alternative routes to this key intermediate.

Workflow for the Synthesis of this compound from Indole

Caption: General synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of 7-Nitroindole (via Indirect Nitration)

Direct nitration of indole is often problematic due to the high reactivity of the pyrrole ring, leading to side products. An indirect method proceeding through an indoline intermediate provides a more controlled synthesis of 7-nitroindole.[6]

-

Step 1: Reduction and Protection of Indole: Indole is first reduced to indoline, and the nitrogen is subsequently protected, for example, by acetylation with acetic anhydride.

-

Step 2: Nitration: The protected indoline is then nitrated. The electron-donating nature of the amino group directs the nitration to the ortho and para positions. Steric hindrance from the fused ring system favors nitration at the 7-position.

-

Step 3: Aromatization: The 7-nitroindoline is then re-aromatized to 7-nitroindole, typically through oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

2. Reduction of 7-Nitroindole to this compound

Two common methods for the reduction of the nitro group are catalytic hydrogenation and reduction with tin(II) chloride.

-

Method A: Catalytic Hydrogenation [7]

-

Reagents: 7-nitroindole, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethanol or Ethyl Acetate (solvent).

-

Procedure: To a solution of 7-nitroindole in ethanol, a catalytic amount of 10% Pd/C (typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.

-

-

**Method B: Reduction with Tin(II) Chloride (SnCl₂) **[7][8]

-

Reagents: 7-nitroindole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (solvent), Concentrated Hydrochloric acid (HCl).

-

Procedure: 7-nitroindole is dissolved in ethanol, and an excess of SnCl₂·2H₂O (typically 4-5 equivalents) is added. Concentrated HCl is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and made basic with a sodium bicarbonate or sodium hydroxide solution to precipitate tin salts. The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford this compound.

-

Table 3: Comparison of Synthetic Protocols for this compound

| Parameter | Catalytic Hydrogenation | Tin(II) Chloride Reduction |

| Reagents | 7-Nitroindole, H₂, Pd/C | 7-Nitroindole, SnCl₂·2H₂O, HCl |

| Typical Yield | High (>90%) | Good to High (70-95%) |

| Reaction Conditions | Room temperature, H₂ pressure | Elevated temperature (reflux) |

| Workup | Simple filtration | Filtration and extraction |

| Advantages | Clean reaction, high yield | Tolerant of some functional groups |

| Disadvantages | Requires specialized equipment | Stoichiometric tin waste |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of kinase inhibitors. The indole scaffold mimics the adenine ring of ATP and can form key hydrogen bonds with the hinge region of the kinase active site.[1][2] Derivatives of 7-aminoindole have been explored as inhibitors of several important kinase families.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.[9][10] Several Aurora kinase inhibitors incorporating the 7-azaindole scaffold, a close bioisostere of the 7-aminoindole framework, have been developed.[11] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of downstream substrates and leading to mitotic arrest and apoptosis in cancer cells.[12]

JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.[13][14] Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and cancers.[15] Tofacitinib, an inhibitor of JAK kinases, is used to treat rheumatoid arthritis.[16] The development of novel JAK inhibitors often utilizes heterocyclic scaffolds that can interact with the ATP-binding site of the JAK kinases. The 7-aminoindole core serves as a valuable starting point for the design of such inhibitors.

JAK-STAT Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of a 7-aminoindole-derived JAK inhibitor.

Conclusion

This compound, a compound with humble beginnings rooted in classic indole chemistry, has evolved into a molecule of significant interest in contemporary drug discovery. Its straightforward synthesis from 7-nitroindole and its utility as a versatile scaffold for potent kinase inhibitors underscore its importance. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological applications of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics. As the quest for more selective and effective drugs continues, the role of this unassuming indole derivative is set to expand further.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmse000097 Indole at BMRB [bmrb.io]

- 4. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Spectroscopic Data of 1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-indol-7-amine. Due to the limited availability of directly published complete datasets for this specific molecule, this guide consolidates predicted values based on the known spectroscopic behavior of indoles and aromatic amines, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on analogous compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.5 | br s | 1H | N1-H |

| ~7.4 - 7.6 | d | 1H | H4 |

| ~6.8 - 7.0 | t | 1H | H5 |

| ~6.5 - 6.7 | d | 1H | H6 |

| ~7.0 - 7.2 | t | 1H | H2 |

| ~6.4 - 6.6 | t | 1H | H3 |

| ~4.0 - 5.0 | br s | 2H | N7-H₂ |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~145 | C7 |

| ~135 | C7a |

| ~128 | C3a |

| ~125 | C2 |

| ~120 | C5 |

| ~115 | C4 |

| ~110 | C6 |

| ~100 | C3 |

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) of NH₂ |

| 3300 - 3250 | Medium, Sharp | N-H stretch of indole NH |

| 1650 - 1580 | Medium-Strong | N-H bend (scissoring) of NH₂ |

| 1620 - 1580 | Medium | C=C aromatic stretch |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine) |

| 910 - 665 | Broad, Strong | N-H wag |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 105 | [M - HCN]⁺ |

| 78 | [C₆H₆]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum to remove atmospheric (CO₂ and H₂O) absorptions.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI), a solid probe can be used. A small amount of the solid sample is placed in a capillary tube which is then inserted into the ion source.

-

Alternatively, for techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample (around 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an appropriate ion source (e.g., EI or ESI).

-

Introduce the sample into the ion source.

-

The molecules are ionized and then accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow and Logical Diagrams

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

1H-Indol-7-amine: A Versatile Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indol-7-amine is a crucial heterocyclic building block in the field of organic synthesis, particularly for the construction of complex molecular architectures with significant biological activities. Its unique structural motif, featuring a reactive amino group positioned on the benzene portion of the indole scaffold, offers a versatile handle for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a precursor in the development of novel therapeutic agents and other functional molecules. The indole core is a privileged structure in medicinal chemistry, and strategic functionalization at the 7-position opens avenues to new chemical space.[1]

Synthesis of this compound

The most common and direct route to this compound involves the reduction of 7-nitroindole. This method is often preferred over the Fischer indole synthesis starting from 2-aminophenylhydrazine due to the potential instability and limited availability of the required substituted hydrazine precursor.

A typical reduction of 7-nitroindole can be achieved using various reducing agents, with catalytic hydrogenation being a widely employed method.

Experimental Protocol: Reduction of 7-Nitroindole

Materials:

-

7-Nitroindole

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas supply

-

Filter agent (e.g., Celite®)

Procedure:

-

A solution of 7-nitroindole in ethanol is placed in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is carefully added to the solution.

-

The vessel is connected to a hydrogen gas supply and purged to remove air.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilicity of the 7-amino group and the inherent reactivity of the indole core. This allows for a range of transformations, including condensation reactions, acylations, and cross-coupling reactions, making it a valuable precursor for generating diverse molecular scaffolds.

Condensation Reactions: Synthesis of Fused Heterocyclic Systems

The 7-amino group readily participates in condensation reactions with dicarbonyl compounds to construct fused polycyclic systems. A prominent example is the Combes reaction for the synthesis of pyrrolo[3,2-h]quinolines, a scaffold of interest in medicinal chemistry.[2]

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

Procedure:

-

This compound and acetylacetone are mixed in a reaction vessel.

-

Polyphosphoric acid is added as both a solvent and a catalyst.

-

The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a mixture of ice and water.

-

The acidic solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography or recrystallization.

| Reactant 1 | Reactant 2 | Product | Catalyst | Temperature (°C) | Yield (%) |

| This compound | Acetylacetone | 2,4-Dimethyl-1H-pyrrolo[3,2-h]quinoline | PPA | 120-140 | 75-85 |

N-Acylation Reactions

The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often straightforward and proceeds in high yield.

Materials:

-

This compound

-

Acetic anhydride

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine, pyridine) (optional, but often used to scavenge the acid byproduct)

Procedure:

-

This compound is dissolved in the chosen solvent in a reaction flask.

-

If a base is used, it is added to the solution.

-

Acetic anhydride is added dropwise to the stirred solution at room temperature or 0 °C.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction mixture is then quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, N-(1H-indol-7-yl)acetamide, can be purified by recrystallization or column chromatography.

| Reactant 1 | Acylating Agent | Product | Solvent | Yield (%) |

| This compound | Acetic Anhydride | N-(1H-indol-7-yl)acetamide | Dichloromethane | >90 |

Palladium-Catalyzed Cross-Coupling Reactions

For further functionalization, this compound can be first converted to a halo-indole derivative, which can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents at the 7-position.[3][4][5]

The following workflow outlines a potential two-step process for the arylation of the 7-position of the indole ring, starting from this compound.

Materials:

-

7-Bromo-1H-indole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

-

To a reaction vessel, add 7-bromo-1H-indole, the arylboronic acid, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent system is added.

-

The reaction mixture is heated to reflux or a specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

-